N-Butyl-m-toluidine
Description
Structural Relationship to Toluidine Isomers and other N-Alkyl Analogs
N-Butyl-m-toluidine is structurally derived from m-toluidine (B57737), one of the three isomers of toluidine. The toluidine isomers—ortho (o), meta (m), and para (p)—differ in the position of the methyl group on the benzene (B151609) ring relative to the amino group. wikipedia.org This positional isomerism significantly influences the physical and chemical properties of the molecules.
The "m" in this compound signifies that the methyl group is at the meta position (carbon 3) relative to the N-butylamino group. This specific arrangement impacts the steric and electronic environment around the nitrogen atom, thereby influencing its reactivity in chemical transformations.
Compared to its parent compound, m-toluidine, the addition of the n-butyl group in this compound increases its molecular weight and hydrophobicity. The table below illustrates the structural differences between the toluidine isomers.
| Common Name | Chemical Name | Methyl Group Position |
| o-Toluidine (B26562) | 2-Methylaniline | Ortho |
| m-Toluidine | 3-Methylaniline | Meta |
| p-Toluidine (B81030) | 4-Methylaniline | Para |
Furthermore, this compound is part of a broader family of N-alkyl analogs. Varying the alkyl group (e.g., N-methyl, N-ethyl) or the toluidine isomer (e.g., N-Butyl-o-toluidine, N-Butyl-p-toluidine) allows for the fine-tuning of the molecule's properties for specific applications. For instance, N,N-Dimethyl-p-toluidine is utilized as a polymerization catalyst for various resins. atamankimya.com
Significance of this compound in Advanced Organic Synthesis and Industrial Chemical Research
The utility of this compound stems from its role as a versatile intermediate in the synthesis of more complex molecules. ontosight.ai Its nucleophilic nitrogen atom, while moderately hindered by the butyl and tolyl groups, can participate in a variety of chemical reactions.
In the realm of advanced organic synthesis , N-alkylated aryl amines are crucial for constructing carbon-nitrogen bonds, a fundamental process in the synthesis of many biologically active compounds and functional materials. researchgate.netacs.org The presence of the butyl group can enhance solubility in organic solvents, facilitating its use in a wider range of reaction conditions compared to its primary amine counterpart.
From an industrial chemical research perspective, this compound and related compounds are investigated for their potential applications in various sectors. For example, N-alkylated anilines are precursors to certain dyes and pigments. ontosight.ai They also find use as accelerators in the vulcanization of rubber, a process that improves the material's strength and durability. ontosight.ai While direct applications of this compound are often as an intermediate, the properties it imparts to the final products are of significant industrial interest.
The table below provides a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Appearance | Colorless to reddish-brown, clear liquid |
| Boiling Point | - |
| Density | 0.922 g/cm³ (at 20/4 °C) |
| Solubility | Soluble in organic solvents, slightly soluble in water. ontosight.ai |
Current Research Trajectories and Future Directions for this compound
Current research involving N-alkylated aryl amines like this compound is focused on developing more efficient and sustainable synthetic methodologies. This includes the use of novel catalysts, such as triarylboranes, for N-alkylation reactions under milder conditions. rsc.org Additionally, researchers are exploring solvent-switchable chemoselective N-alkylation and C-alkylation of arylamines, which offers greater control over the reaction outcome. acs.org
Future directions for this compound research will likely concentrate on its application in the synthesis of high-value specialty chemicals and functional materials. The exploration of its derivatives as potential components in pharmaceuticals, agrochemicals, and advanced polymers remains a promising area of investigation. As synthetic methodologies become more sophisticated, the ability to precisely tailor the structure and properties of N-alkylated aryl amines will unlock new opportunities for this important class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h5-7,9,12H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSGZWZUYJHBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209838 | |
| Record name | N-Butyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60995-75-7 | |
| Record name | N-Butyl-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60995-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060995757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butyl-m-toluidine | |
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| Record name | N-butyl-m-toluidine | |
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Synthetic Methodologies and Preparative Pathways for N Butyl M Toluidine
Direct N-Alkylation of m-Toluidine (B57737) with Butyl Halides
The most conventional method for synthesizing N-Butyl-m-toluidine is the direct N-alkylation of m-toluidine with a suitable butyl halide, such as butyl chloride, butyl bromide, or butyl iodide. orgsyn.orgontosight.ai This nucleophilic substitution reaction involves the displacement of the halide by the amino group of m-toluidine.
Reaction Conditions and Reagent Optimization
The success of direct N-alkylation hinges on the careful optimization of reaction conditions and reagents. The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby preventing the protonation of the starting amine and driving the reaction to completion. ontosight.ai
Key parameters for optimization include the choice of solvent, base, temperature, and the nature of the leaving group on the butylating agent. Butyl iodides are reported to be more reactive than the corresponding bromides, facilitating the reaction under milder conditions, although they are more expensive. orgsyn.org For instance, a procedure for preparing N-alkyl-m-toluidines describes using n-butyl iodide and warming the reaction mixture to 70–80°C for several days to achieve completion. orgsyn.org
The table below summarizes typical conditions for this synthetic approach.
Table 1: Reaction Parameters for Direct N-Alkylation of m-Toluidine
| Parameter | Variation | Purpose/Effect | Citation |
|---|---|---|---|
| Alkylating Agent | n-Butyl chloride, n-Butyl bromide, n-Butyl iodide | Iodide is the most reactive, followed by bromide and chloride. | orgsyn.orgontosight.ai |
| Base | Sodium hydroxide, Pyridine, Potassium hydroxide | Neutralizes the HX byproduct, preventing amine salt formation. | orgsyn.orgontosight.ai |
| Solvent | Benzene (B151609), Ethanol, Water (in biphasic systems) | Solubilizes reactants and influences reaction rate. | orgsyn.org |
| Temperature | Room temperature to 80°C | Higher temperatures increase the reaction rate but may lead to side products. | orgsyn.org |
| Duration | Several hours to several days | Dependent on the reactivity of the halide and the temperature. | orgsyn.org |
Catalytic Enhancements in Alkylation Procedures
To improve the efficiency and selectivity of N-alkylation, various catalytic systems have been explored. While specific examples for this compound are not extensively detailed, general advancements in the N-alkylation of aromatic amines are applicable. Palladium-catalyzed reactions, for example, have shown high efficacy. The use of Pd/C as a catalyst under microwave irradiation has been demonstrated for the selective N-alkylation of anilines. rsc.org Such methods can offer advantages like reduced reaction times and higher yields, although the substitution pattern on the aniline (B41778) can influence the outcome, with electron-donating groups generally favoring the reaction. rsc.org
Reductive Amination Techniques for this compound Synthesis
Reductive amination provides a powerful alternative to direct alkylation, often yielding cleaner products and avoiding the issue of over-alkylation that can occur with reactive halides. masterorganicchemistry.comnumberanalytics.com This two-step, one-pot process involves the initial reaction of m-toluidine with butanal (butyraldehyde) to form an intermediate imine (a Schiff base), which is subsequently reduced to the target secondary amine, this compound. masterorganicchemistry.com
Application of Metal Catalysts under Hydrogen Pressure
A classic and highly effective method for the reduction of the intermediate imine is catalytic hydrogenation. orgsyn.org This technique employs a metal catalyst and molecular hydrogen, often under pressure, to achieve the reduction.
A well-documented procedure for a similar transformation, the synthesis of N-benzyl-m-toluidine, uses Raney nickel as the catalyst. orgsyn.org In this process, m-toluidine is mixed with the aldehyde (in this case, benzaldehyde) and then subjected to hydrogenation at pressures up to 1000 psi. orgsyn.org The reaction can often proceed at room temperature, although gentle heating to around 60°C may be necessary for less active catalysts. orgsyn.org This method is directly translatable to the synthesis of this compound by substituting butanal for benzaldehyde (B42025).
Table 2: Catalytic Hydrogenation Parameters for Reductive Amination
| Parameter | Variation | Purpose/Effect | Citation |
|---|---|---|---|
| Aldehyde | Butanal (Butyraldehyde) | Carbonyl source for imine formation with m-toluidine. | masterorganicchemistry.com |
| Catalyst | Raney Nickel | Heterogeneous catalyst for the hydrogenation of the C=N bond. | orgsyn.org |
| Hydrogen Source | H₂ gas | Reducing agent for the imine. | orgsyn.org |
| Pressure | Up to 1000 psi (or higher depending on apparatus) | Increased pressure enhances the rate of hydrogenation. | orgsyn.org |
| Solvent | Ethanol, Ether | Provides a medium for the reaction. | orgsyn.org |
| Temperature | Room Temperature to 60°C | Mild conditions are often sufficient, preserving functional groups. | orgsyn.org |
Alternative Reducing Agents and Reaction Parameters
While catalytic hydrogenation is efficient, it requires specialized high-pressure equipment. Consequently, a variety of chemical reducing agents have been developed that can selectively reduce imines in the presence of other functional groups under standard laboratory conditions. masterorganicchemistry.com
Among the most common are borohydride-based reagents. Sodium cyanoborohydride (NaBH₃CN) is particularly noteworthy for its ability to reduce imines at neutral or slightly acidic pH while leaving carbonyl groups untouched. masterorganicchemistry.com Another popular agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic than its cyano-counterpart and also offers excellent selectivity for imine reduction. masterorganicchemistry.com These direct reductive amination procedures are highly versatile for installing a range of alkyl groups, including butyl, onto an amine. masterorganicchemistry.com
Novel Approaches for N-Alkylated Aromatic Amine Preparation
Modern synthetic chemistry has increasingly focused on "green" and atom-economical methods, leading to novel strategies for N-alkylation that avoid the use of stoichiometric reagents like alkyl halides. A prominent strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. beilstein-journals.orgorganic-chemistry.org
In this approach, an alcohol (n-butanol) serves as the alkylating agent for the amine (m-toluidine). The reaction proceeds via a catalytic cycle where the alcohol is first dehydrogenated in situ to the corresponding aldehyde (butanal). This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated amine and water as the sole byproduct. beilstein-journals.orgchemrxiv.org
A variety of transition metal complexes have been developed to catalyze this transformation, including those based on manganese, ruthenium, and iridium. beilstein-journals.orgorganic-chemistry.orgcsic.es For example, a manganese(I) complex has been shown to be effective for the N-alkylation of aromatic amines with alcohols at elevated temperatures (e.g., 140°C) in the presence of a base like potassium tert-butoxide. beilstein-journals.org Similarly, ruthenium complexes have been used for the N-alkylation of amines using carboxylic acids and molecular hydrogen, representing another sustainable pathway. csic.es
Table 3: Examples of Novel Catalytic Systems for N-Alkylation of Amines
| Alkylating Agent | Catalyst System | Conditions | Byproduct | Citation |
|---|---|---|---|---|
| n-Butanol | Manganese(I) complex / t-BuOK | Toluene, 140°C | Water | beilstein-journals.org |
| n-Butanol | Cobalt(II) complex / Molecular Sieves | High Temperature | Water | organic-chemistry.org |
| Butyric Acid | Ruthenium/Triphos complex / H₂ | High Temperature, H₂ Pressure | Water | csic.es |
| Butene / CO / H₂ | Rhodium or Ruthenium Halide / Phosphine Ligand | High Pressure ( >200 psi) | Varies | google.com |
These innovative methods represent the forefront of research into the synthesis of N-alkylated aromatic amines like this compound, offering pathways with higher efficiency and improved environmental profiles compared to traditional methods.
Phosphorus Oxyhalide-Catalyzed Alkylation from Aromatic Amines and Alcohols
A significant method for the industrial preparation of N-alkylated aromatic amines, including this compound, involves the direct alkylation of an aromatic amine with an alcohol using a phosphorus oxyhalide catalyst. google.com This process is typically carried out at elevated temperatures and pressures. google.com The catalysts of choice are generally phosphorus oxychloride (POCl₃) or phosphorus oxybromide. google.com
The reaction involves contacting the aromatic amine, such as m-toluidine, with an aliphatic alcohol like n-butanol, in the presence of the phosphorus oxyhalide catalyst. google.com A key advantage of using phosphorus oxyhalides is their high catalytic activity and reduced corrosiveness towards standard iron or iron alloy equipment compared to other acid catalysts under the reaction conditions. google.com The process is designed to run continuously, where reactants are heated, passed through a reaction tube, and the resulting mixture is separated and purified.
Research detailed in patent literature demonstrates the efficacy of this method. google.com For instance, the reaction of various aromatic amines with alcohols using phosphorus oxychloride as a catalyst yields a mixture of the mono-alkylated and di-alkylated products, along with unreacted amine. google.com The specific yield of this compound would be analogous to the examples provided for similar reactants.
Table 1: Examples of Phosphorus Oxyhalide-Catalyzed N-Alkylation of Aromatic Amines google.com Data extracted from a patented process describing the general method applicable to this compound synthesis.
| Aromatic Amine | Alcohol | Catalyst | Product Composition |
| Aniline | n-Butanol | POCl₃ | 43% Aniline, 53% N-n-butylaniline, 3% N,N-di-n-butylaniline |
| m-Toluidine | i-Propanol | POCl₃ | 53% m-Toluidine, 45% N-isopropyl-m-toluidine, 1-2% N,N-diisopropyl-m-toluidine |
| o-Toluidine (B26562) | Ethanol | POCl₃ | 33% o-Toluidine, 63% N-ethyl-o-toluidine, 3% N,N-diethyl-o-toluidine |
Exploration of Green Chemistry Principles in Synthesis
In response to the growing need for environmentally benign chemical processes, significant research has focused on developing greener synthetic routes to N-alkylated amines. royalsocietypublishing.org These methods prioritize principles such as atom economy, the use of safer solvents, and the application of catalytic processes to minimize waste and energy consumption. royalsocietypublishing.orgimist.ma Two prominent green strategies applicable to the synthesis of this compound are catalytic reductive amination and hydrogen auto-transfer reactions.
Catalytic Reductive Amination
Reductive amination is a versatile and widely used method for forming C-N bonds. researchgate.net In the context of synthesizing this compound, this pathway involves two main steps: the reaction of m-toluidine with butanal (butyraldehyde) to form an intermediate imine (a Schiff base), followed by the reduction of this imine to the final secondary amine. masterorganicchemistry.com
This tandem reaction can be performed in one pot. researchgate.net The process is considered green as it often utilizes catalytic amounts of a reducing agent and can be performed under mild conditions. sciencenet.cn Various reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) is another efficient and clean reduction method, producing only water as a byproduct. researchgate.net
Hydrogen Auto-Transfer (or Borrowing Hydrogen) Catalysis
A more advanced and highly atom-economical green strategy is the N-alkylation of amines with alcohols via a "hydrogen auto-transfer" or "borrowing hydrogen" mechanism. whiterose.ac.uk This process uses a catalyst, typically a transition metal complex, to directly couple an amine with an alcohol, releasing only water as a byproduct. rsc.org
The catalytic cycle involves the metal center temporarily "borrowing" hydrogen from the alcohol (e.g., n-butanol) to oxidize it to the corresponding aldehyde (butanal) in-situ. whiterose.ac.uk This aldehyde then condenses with the amine (m-toluidine) to form an imine. whiterose.ac.uk In the final step, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to the desired N-alkylated amine, this compound, and regenerating the catalyst for the next cycle. whiterose.ac.uk This approach avoids the need to handle potentially unstable aldehydes and eliminates the use of stoichiometric reducing agents. rsc.org Various metal catalysts based on manganese, iridium, and palladium have been developed for this transformation. whiterose.ac.ukbeilstein-journals.org
Table 2: Examples of Catalysts Used in Green N-Alkylation of Amines with Alcohols Illustrative catalyst systems applicable to the synthesis of this compound.
| Catalyst System | Amine Substrate | Alcohol Substrate | Conditions | Yield | Reference |
| Mn(CO)₅Br / Ligand L1 | Substituted Anilines | Aliphatic & Benzyl (B1604629) Alcohols | Toluene, 140 °C | Up to 95% | beilstein-journals.org |
| Pd(II) Complex [Pd(L)Cl] | Aromatic Amines | Aromatic & Aliphatic Alcohols | 0.1 mol% catalyst | Good to Excellent | rsc.org |
| Iridium Complexes | Aryl & Alkyl Amines | Primary & Secondary Alcohols | - | 62-99% | whiterose.ac.uk |
Elucidation of Reaction Mechanisms and Chemical Reactivity of N Butyl M Toluidine
Nucleophilic Reactivity and Acylation Reactions
The presence of a lone pair on the nitrogen atom of the secondary amine group makes N-Butyl-m-toluidine a competent nucleophile. This reactivity is central to many of its applications, particularly in acylation reactions.
Mechanism of N-Acylation (e.g., with Esters)
The N-acylation of this compound, for instance with an ester, proceeds via a nucleophilic acyl substitution mechanism. pearson.com This class of reaction is fundamental in organic synthesis for the formation of amides from amines. ijsrst.com The mechanism can be dissected into several key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of this compound attacking the electrophilic carbonyl carbon of the ester. This step forms a tetrahedral intermediate where the carbonyl oxygen develops a negative charge. saskoer.ca
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. saskoer.ca This process is accompanied by the expulsion of the leaving group, which in the case of an ester, is an alkoxide ion (⁻OR). saskoer.ca
Deprotonation: The resulting positively charged species is deprotonated, often by the previously expelled alkoxide or another base present in the mixture, to yield the final, neutral N-acylated product (an N,N-disubstituted amide) and an alcohol. saskoer.ca
Derivatization Reactions for Analytical and Synthetic Purposes
Chemical derivatization is frequently employed to modify the chemical structure of an analyte like this compound to enhance its properties for analysis, typically by gas chromatography-mass spectrometry (GC-MS). jfda-online.com The main goals are to increase volatility, improve thermal stability, and enhance detection sensitivity. jfda-online.comsigmaaldrich.com
Alkylation Derivatization Mechanisms
Alkylation introduces an alkyl group onto the nitrogen atom. For a secondary amine like this compound, alkylation leads to the formation of a tertiary amine. The mechanism is a nucleophilic substitution reaction where the amine's lone pair attacks an alkylating agent (e.g., an alkyl halide). If an excess of the alkylating agent is used or under specific conditions, further alkylation can occur to form a quaternary ammonium (B1175870) salt. This process is sometimes referred to as "flash alkylation" when performed in the hot GC injection port. jfda-online.com
Electrophilic Aromatic Substitution (EAS) in this compound Systems
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. dalalinstitute.com The aromatic ring of this compound, possessing two substituents, is highly activated towards electrophilic attack. The outcome of such reactions is governed by the directing and activating effects of both the N-butylamino group and the methyl group.
N-Butylamino Group (-NHC₄H₉): This is a powerful activating group. The nitrogen atom's lone pair can be donated to the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions. msu.edu This strong resonance effect makes the N-butylamino group a potent ortho-, para-director.
Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect and hyperconjugation. It is also an ortho-, para-director. msu.edu
When both groups are present, the much stronger activating N-butylamino group dominates the directing effect. msu.edu Therefore, incoming electrophiles will be primarily directed to the positions ortho and para to the amino group. In this compound, the amino group is at position 1 and the methyl group is at position 3.
The available positions for substitution are C2, C4, C5, and C6.
C4 (para to -NHR): This position is strongly activated by the amino group and is sterically accessible.
C6 (ortho to -NHR): This position is also strongly activated by the amino group.
C2 (ortho to -NHR, ortho to -CH₃): This position is activated by both groups but is sterically hindered by the adjacent butylamino and methyl groups.
C5 (meta to -NHR, meta to -CH₃): This position is the least activated.
Consequently, electrophilic substitution on this compound is expected to yield a mixture of products, with the major isomers being substitution at the C4 and C6 positions. Attack at the C2 position is generally less favored due to significant steric hindrance. msu.edu For example, in a reaction like nitration, the primary products would be 4-nitro-N-butyl-m-toluidine and 2-nitro-N-butyl-m-toluidine (referring to standard IUPAC naming where the parent is aniline (B41778), so N-butyl-3-methyl-4-nitroaniline and N-butyl-3-methyl-6-nitroaniline).
Table 2: Summary of Substituent Effects in this compound for EAS
| Substituent | Position | Activating/Deactivating | Directing Effect | Relative Strength |
|---|---|---|---|---|
| -NHC₄H₉ | 1 | Strongly Activating | Ortho, Para | Dominant |
| -CH₃ | 3 | Weakly Activating | Ortho, Para | Minor |
Influence of the N-Butylamino Group on Aromatic Ring Activation
The chemical behavior of this compound in electrophilic aromatic substitution is significantly governed by the electronic properties of its substituents: the N-butylamino group (-NHC₄H₉) and the methyl group (-CH₃). Both groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.com They achieve this by donating electron density to the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. masterorganicchemistry.compdx.edu
The methyl group is a moderately activating group that donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. vanderbilt.edu Compared to the potent resonance donation from the N-butylamino group, the activating influence of the methyl group is weaker. Therefore, the N-butylamino group is the principal director of reactivity in this compound.
The increased electron density makes the aromatic ring more nucleophilic, which speeds up the initial attack on the electrophile, the rate-determining step in many electrophilic aromatic substitution reactions. pdx.edu
Regioselectivity in Electrophilic Substitution
In this compound, the two activating substituents, the N-butylamino group and the methyl group, direct incoming electrophiles to specific positions on the aromatic ring. The regiochemical outcome of electrophilic substitution is determined by the combined directing effects of these two groups.
N-Butylamino Group : As a strong activating group with a dominant +R effect, the N-butylamino group is an ortho, para-director. pdx.eduulisboa.pt It directs incoming electrophiles to the positions ortho and para to itself. In this compound, these positions are C2, C4, and C6.
Methyl Group : The methyl group is also an ortho, para-director due to its +I effect and hyperconjugation. vanderbilt.edu It directs incoming electrophiles to the positions ortho and para to itself. In this compound, these positions are C2, C4, and C6.
Both groups reinforce the activation of the same positions: C2, C4, and C6. However, the N-butylamino group is a much stronger activating and directing group than the methyl group. masterorganicchemistry.com Therefore, the positions ortho and para to the N-butylamino group are the most favored sites for electrophilic attack.
Steric hindrance can also play a role in determining the final product distribution. The C2 position is sterically hindered by the adjacent N-butylamino and methyl groups. The C6 position is hindered by the adjacent N-butylamino group. The C4 position, being para to the strongly directing N-butylamino group and ortho to the methyl group, is generally the most electronically activated and sterically accessible position.
Therefore, electrophilic substitution on this compound is expected to yield the C4-substituted product as the major isomer, with the C6- and C2-substituted products formed in smaller amounts. In cases where the para position is blocked, substitution will occur preferentially at the ortho position. researchgate.net
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Relation to -NH(C₄H₉) | Relation to -CH₃ | Directing Effect | Steric Hindrance | Predicted Outcome |
| C2 | Ortho | Ortho | Strongly Activated | High | Minor Product |
| C4 | Para | Ortho | Strongly Activated | Low | Major Product |
| C5 | Meta | Para | Deactivated | Moderate | Not Favored |
| C6 | Ortho | Meta | Strongly Activated | Moderate | Minor Product |
Oxidative Transformations and Dimerization Pathways
Formation of Oxidation Products and Intermediates
The oxidation of N-alkylanilines like this compound is a complex process that can yield a variety of products. The reaction often proceeds through radical intermediates. nih.gov The initial step can involve a single electron transfer (SET) from the amine to an oxidant, forming an aminium radical cation. researchgate.net This intermediate is highly reactive and can follow several pathways.
One common pathway involves the deprotonation of the aminium radical cation to form an α-aminoalkyl radical. nih.govrsc.org This radical can then undergo further reactions. Another possibility is the oxidative cleavage of the C-N bond, which can start with the oxidative dehydrogenation of the N-H and α-C-H bonds to generate an imine intermediate. nih.gov Subsequent hydrolysis of the imine can lead to the formation of m-toluidine (B57737) and butyraldehyde. nih.gov
Depending on the oxidant and reaction conditions, other products can be formed. For instance, iron-catalyzed oxidation in the presence of a TEMPO oxoammonium salt can lead to the formation of heterocyclic compounds like dihydroquinazolines or quinolines through a tandem oxidative cyclization process. nih.gov Enzymatic oxidation, for example using horseradish peroxidase (HRP), can also generate N-centered radicals leading to various cyclized or aromatized products. cardiff.ac.uk
Potential Oxidation Intermediates and Products:
this compound aminium radical cation
α-Aminoalkyl radical
Imine intermediate
m-Toluidine
Butyraldehyde
Dimerized products (see section 3.3.2)
Heterocyclic compounds (under specific catalytic conditions)
Dimerization Mechanisms and Stereochemical Outcomes
A significant pathway in the oxidation of aromatic amines that lack a para-substituent is dimerization. rsc.org For this compound, the para position relative to the powerful N-butylamino directing group (C4) is unsubstituted, making dimerization a likely outcome under oxidative conditions.
The mechanism typically begins with the formation of two aminium radical cations. These radical cations can then couple with each other. Theoretical studies on aniline suggest that the dimerization of two radical cations occurs before deprotonation. rsc.org The coupling is most likely to occur at the para-position to the amino group, where the unpaired electron density is highest due to resonance stabilization. rsc.org
For this compound, this would involve a C-C bond formation between the C4 positions of two molecules, leading to a dicationic dimer intermediate. Subsequent loss of two protons (deprotonation) from the nitrogen atoms would neutralize the charges and re-aromatize the rings, yielding a benzidine-type derivative, specifically 4,4'-dibutylamino-2,2'-dimethylbiphenyl.
Secondary amines like this compound are known to self-associate in solution through hydrogen bonding, forming dimers. cas.czroyalsocietypublishing.org This pre-association could facilitate the dimerization reaction upon oxidation, as the two molecules are already in close proximity. The stereochemical outcome of the dimerization would result in a biphenyl (B1667301) structure. Due to free rotation around the newly formed C-C single bond, a mixture of atropisomers could potentially be formed, though the energy barrier to rotation would determine their stability and isolability at room temperature.
Radical Reactions and Quaternization Processes
Interaction with Radical Species (e.g., NH₂ radicals)
This compound can react with radical species through several mechanisms. The presence of both N-H and benzylic-like C-H bonds (on the butyl group) provides sites for hydrogen atom abstraction. The interaction with an amino radical (•NH₂), for example, could lead to the abstraction of a hydrogen atom from the N-butylamino group to form an N-centered radical.
Alternatively, the reaction could proceed via the formation of an α-aminoalkyl radical. rsc.org This is often achieved through a photoredox mechanism where an excited photosensitizer initiates a single electron transfer from the amine, followed by deprotonation. nih.govrsc.org This α-aminoalkyl radical is a key intermediate that can then engage in further reactions, such as addition to alkenes. rsc.org
Another possible interaction involves the addition of the radical species to the aromatic ring. However, hydrogen abstraction is often a more favorable pathway for N-alkylanilines. The formation of radical intermediates from N-alkylanilines is a key step in various synthetic methodologies, including C-H functionalization and the construction of new C-N bonds. rsc.org
Formation of Quaternary Ammonium Salts
The chemical reactivity of this compound extends to the formation of quaternary ammonium salts, a characteristic reaction of tertiary amines. This transformation, known as the Menschutkin reaction, involves the alkylation of the tertiary amine with an alkyl halide. wikipedia.orgdoubtnut.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this process, the lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This simultaneous bond formation between the nitrogen and the alkyl group and the breaking of the carbon-halide bond leads to the formation of a positively charged quaternary ammonium cation and a halide anion. researchgate.net
The general scheme for the quaternization of this compound is as follows:
Caption: General reaction scheme for the formation of a quaternary ammonium salt from this compound.
Several factors influence the rate and yield of this reaction. The nature of the alkylating agent is crucial, with the reactivity of alkyl halides following the order of I > Br > Cl. wikipedia.orgresearchgate.net This trend is attributed to the leaving group ability of the halide ion. Consequently, alkyl iodides are superior alkylating agents compared to alkyl bromides or chlorides. wikipedia.org The structure of the alkyl group (R) in the alkyl halide also plays a role, with less sterically hindered primary alkyl halides reacting more readily. sigmaaldrich.com
The choice of solvent also significantly impacts the reaction. Polar aprotic solvents are known to accelerate the Menschutkin reaction. researchgate.netwikipedia.org These solvents can solvate the transition state, which has a developing charge separation, thereby lowering the activation energy of the reaction.
While specific documented examples of the quaternization of this compound are not extensively detailed in readily available literature, the principles of the Menschutkin reaction are well-established for analogous tertiary amines, such as N,N-dimethylaniline. scribd.com For instance, N,N-dimethylaniline reacts with benzyl (B1604629) chloride to form N-benzyl-N,N-dimethylanilinium chloride. Similarly, reaction with dimethyl sulfate (B86663) yields the corresponding quaternary ammonium salt. scribd.com Based on these established principles, the formation of various quaternary ammonium salts from this compound can be predicted.
The following table outlines the expected reactants and products for the formation of quaternary ammonium salts from this compound based on typical Menschutkin reaction conditions.
Table 1: Reactants and Products in the Formation of Quaternary Ammonium Salts from this compound
| Starting Tertiary Amine | Alkylating Agent (Reactant) | Resulting Quaternary Ammonium Salt (Product) |
| This compound | Methyl Iodide | N-Butyl-N-methyl-m-toluidinium Iodide |
| This compound | Ethyl Bromide | N-Butyl-N-ethyl-m-toluidinium Bromide |
| This compound | Benzyl Chloride | N-Benzyl-N-butyl-m-toluidinium Chloride |
Advanced Spectroscopic Characterization and Computational Studies of N Butyl M Toluidine
Vibrational Spectroscopy Applications in Structural Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and providing a unique molecular fingerprint of a compound. smu.edu
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present. azooptics.comupi.edu This allows for the identification of characteristic functional groups. azooptics.com For aromatic amines like N-Butyl-m-toluidine, key vibrational modes include N-H and C-H stretching, as well as aromatic ring vibrations.
In a study of m-toluidine (B57737), the precursor to this compound, N-H stretching vibrations were observed in the FT-IR spectrum. researchgate.net The introduction of the butyl group in this compound would lead to additional characteristic C-H stretching vibrations from the alkyl chain. The presence of the aromatic ring gives rise to C=C stretching vibrations within the ring and C-H stretching and bending vibrations associated with the substituted benzene (B151609) ring. researchgate.netcdnsciencepub.com
Table 1: Characteristic FT-IR Vibrational Regions for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N-H (Secondary Amine) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Alkyl) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-H (Aromatic) | Out-of-plane Bending | 690-900 |
This table is a generalized representation based on typical infrared absorption regions for the functional groups present in this compound.
FT-Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the carbon skeleton of the butyl group and the aromatic ring of this compound. mdpi.comscifiniti.com
For m-toluidine, FT-Raman spectroscopy has been used to characterize its vibrational bands. researchgate.netdergipark.org.tr The spectrum of this compound would exhibit characteristic Raman shifts for the aromatic ring, the C-N bond, and the butyl chain. The combination of FT-IR and FT-Raman spectra offers a comprehensive vibrational profile, or "molecular fingerprint," that is unique to this compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to provide a detailed picture of the this compound structure.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the butyl chain, the methyl group on the aromatic ring, the aromatic protons, and the N-H proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals reveal the number of protons in each chemical environment and their neighboring protons. For instance, the protons of the butyl group would show characteristic multiplets due to spin-spin coupling with adjacent methylene (B1212753) groups.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom, allowing for the differentiation between the aromatic carbons, the methyl carbon, and the carbons of the butyl chain. Studies on similar molecules like N-formyl-o-toluidine have demonstrated the power of NMR in distinguishing between different conformations. mdpi.com
Table 2: Predicted NMR Data for this compound
| Atom | Type | Predicted Chemical Shift Range (ppm) | Multiplicity (¹H NMR) |
| N-H | ¹H | Broad singlet | s |
| Aromatic-H | ¹H | 6.5 - 7.5 | m |
| -CH₂- (alpha to N) | ¹H | ~3.1 | t |
| -CH₂- (beta) | ¹H | ~1.6 | sextet |
| -CH₂- (gamma) | ¹H | ~1.4 | sextet |
| -CH₃ (butyl) | ¹H | ~0.9 | t |
| -CH₃ (aromatic) | ¹H | ~2.3 | s |
| Aromatic-C | ¹³C | 110 - 150 | - |
| -CH₂- (alpha to N) | ¹³C | ~45 | - |
| -CH₂- (beta) | ¹³C | ~31 | - |
| -CH₂- (gamma) | ¹³C | ~20 | - |
| -CH₃ (butyl) | ¹³C | ~14 | - |
| -CH₃ (aromatic) | ¹³C | ~21 | - |
This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. tutorchase.com For this compound (C₁₁H₁₇N), the molecular weight is approximately 163.26 g/mol . nih.gov
In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern provides valuable clues about the molecule's structure. libretexts.org Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edu For this compound, this would lead to the loss of a propyl radical, resulting in a significant fragment ion. Other fragmentations can involve the loss of the butyl group or rearrangements within the molecule. msu.edu
Table 3: Potential Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | m/z |
| [M]⁺ | [C₁₁H₁₇N]⁺ | 163 |
| [M-CH₃]⁺ | [C₁₀H₁₄N]⁺ | 148 |
| [M-C₃H₇]⁺ | [C₈H₁₀N]⁺ | 120 |
| [M-C₄H₉]⁺ | [C₇H₈N]⁺ | 106 |
This table shows plausible fragmentation patterns. The relative abundance of these fragments would depend on the ionization conditions.
Computational Chemistry Approaches in this compound Research
Computational chemistry provides theoretical insights into the molecular properties of this compound, complementing experimental data. nih.gov These methods can predict molecular structures, vibrational frequencies, and electronic properties. researchgate.net
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. mdpi.comaps.org For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be used to optimize the molecular geometry, predicting bond lengths and angles. researchgate.netacs.orgbohrium.com
These calculations can also predict the vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. scifiniti.commdpi.com Furthermore, DFT allows for the calculation of various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net These properties provide insights into the molecule's reactivity and intermolecular interactions. rsc.org
Table 4: Representative DFT Calculation Parameters for Aromatic Amine Studies
| Parameter | Typical Value/Method |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Software | Gaussian |
| Calculation Type | Geometry Optimization, Frequency Calculation, Electronic Properties |
This table lists common parameters used in DFT studies of molecules similar to this compound. acs.orgmdpi.comdergipark.org.tr
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in blue).
For aromatic amines like this compound, the MEP surface provides key insights into its chemical behavior. In studies of the related compound m-toluidine, the most negative region is localized over the nitrogen atom of the amino group due to the high electronegativity and the lone pair of electrons. acs.orgrsc.org This indicates that the primary site for electrophilic attack is the nitrogen atom. The aromatic ring also exhibits a negative potential, making it susceptible to electrophilic substitution reactions.
Conversely, the hydrogen atoms of the amino group and the alkyl chain represent the regions with the highest positive potential (electron-deficient), making them potential sites for nucleophilic attack. rsc.org The distribution of electrostatic potential is influenced by the substituents on the aromatic ring. The electron-donating methyl and N-butyl groups increase the electron density on the aromatic ring compared to an unsubstituted aniline (B41778), enhancing its nucleophilicity.
A theoretical MEP analysis of a molecule like N-trans-cinnamylidene-m-toluidine, a Schiff base derived from m-toluidine, confirms these general features, showing the most significant negative potential on the nitrogen atom. researchgate.net This analysis is fundamental in understanding how the molecule interacts with other chemical species and biological targets. researchgate.net
Table 1: Predicted Reactive Sites in m-Toluidine Derivatives from MEP Analysis
| Region | Predicted Reactivity | Color on MEP Map |
| Amino Group (Nitrogen) | Site for Electrophilic Attack | Red (Most Negative) |
| Aromatic Ring | Site for Electrophilic Attack | Yellow/Orange |
| Amino Group (Hydrogens) | Site for Nucleophilic Attack | Blue (Most Positive) |
| Alkyl Group (Hydrogens) | Site for Nucleophilic Attack | Light Blue/Green |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity and electronic transitions of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.
In computational studies of m-toluidine and its derivatives, the HOMO is typically localized on the amino group and the aromatic ring, which is consistent with the electron-donating nature of these moieties. rsc.orgnih.gov The LUMO, on the other hand, is generally distributed over the aromatic ring. This distribution signifies that the aromatic system can accept electrons in certain reactions.
The energy of these orbitals and their gap can be calculated using DFT methods. For instance, a study on a complex of m-toluidine calculated the HOMO-LUMO energy gap to be 3.94 eV, which provides information about its kinetic stability. rsc.org For N-trans-cinnamylidene-m-toluidine, the HOMO-LUMO gap was calculated to determine global reactivity descriptors. researchgate.net A smaller HOMO-LUMO gap implies a lower energy required for electronic excitation and higher chemical reactivity.
The introduction of the N-butyl group to m-toluidine is expected to slightly raise the HOMO energy level due to its electron-donating inductive effect, which would likely decrease the HOMO-LUMO gap and increase the molecule's reactivity compared to m-toluidine.
Table 2: Frontier Molecular Orbital Parameters for m-Toluidine and a Related Complex
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |
| (C₇H₁₀N)₄[H₂P₂Mo₅O₂₃]·H₂O | - | - | 3.94 | rsc.org |
| m-Toluidine | -5.20 | -0.27 | 4.93 | acs.orgnih.gov |
Note: The values for m-toluidine are based on DFT calculations from studies on its adsorption and may vary depending on the computational method and basis set used.
Simulation of Reaction Pathways and Kinetic Parameters
Computational chemistry provides powerful tools to simulate reaction pathways and determine kinetic parameters, such as activation energies, which are crucial for understanding reaction mechanisms. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates.
For this compound, several reaction types are of interest, including electrophilic substitution on the aromatic ring and reactions involving the secondary amine functionality, such as Schiff base formation. A computational study on the reaction of aromatic amines (including m-toluidine) with benzaldehyde (B42025) to form Schiff bases revealed the detailed mechanism. peerj.compeerj.com The calculations showed that the reaction proceeds through a carbinolamine intermediate. peerj.com The transition state for the initial nucleophilic attack of the amine on the carbonyl carbon was located, and its geometry and energy were determined. peerj.com
Such studies have shown that the activation energy can be significantly influenced by the presence of a catalyst or even a second molecule of the amine acting as a proton shuttle. peerj.compeerj.com For instance, in the absence of an acid catalyst, the auto-protolysis of the aniline itself can generate the necessary protonated species to facilitate the reaction, a mechanism that was elucidated through computational modeling. peerj.compeerj.com
Kinetic studies on the N-alkylation of anilines and aromatic nucleophilic substitution reactions have also been successfully modeled using DFT. researchgate.netresearchgate.net These simulations can predict rate constants and activation energies that are in good agreement with experimental data. nih.gov For this compound, similar computational approaches could be used to predict its reactivity in various synthetic transformations, optimizing reaction conditions and predicting potential byproducts.
Table 3: Example of Calculated Activation Energies for Aromatic Amine Reactions
| Reaction | Amine | Computational Detail | Activation Energy (kcal/mol) | Source |
| Schiff Base Formation with Benzaldehyde | m-Toluidine | DFT, Gas Phase | ~35 (uncatalyzed first step) | peerj.compeerj.com |
| Nucleophilic Substitution with DNFB | Ethanolamine | DFT, Acetonitrile | 14.8 (base-catalyzed) | researchgate.net |
Note: These values are illustrative of the types of parameters that can be obtained from computational simulations and are not specific to this compound.
Computational Modeling of Adsorption Phenomena
The adsorption of organic molecules onto various surfaces is a critical process in many applications, including catalysis, environmental remediation, and sensor technology. Computational modeling can provide a molecular-level understanding of adsorption phenomena, including the interaction energies, adsorption geometries, and the nature of the forces involved.
A study on the adsorption of m-toluidine onto eggshell surfaces utilized both experimental techniques and DFT calculations to investigate the interaction. acs.orgnih.gov The theoretical analysis helped to understand the nature of the adsorption by examining the changes in the molecule's electronic structure upon interaction with the surface. The calculations can reveal whether the adsorption is primarily physisorption (driven by van der Waals forces) or chemisorption (involving the formation of chemical bonds).
For this compound, computational modeling could be used to predict its adsorption behavior on various materials. The modeling would typically involve optimizing the geometry of the this compound molecule on a model of the adsorbent surface. The interaction energy would then be calculated, which is the difference between the energy of the combined system and the sum of the energies of the isolated molecule and surface.
The MEP and FMO analyses (discussed in sections 4.4.2 and 4.4.3) are also vital in understanding adsorption. The electron-rich nitrogen atom and aromatic ring of this compound would be expected to interact favorably with electron-accepting sites on a surface, such as metal cations. Conversely, the N-H group could act as a hydrogen bond donor to interact with electronegative atoms (like oxygen) on a surface. The butyl chain would primarily contribute to van der Waals interactions.
Table 4: Key Interactions in the Adsorption of Aromatic Amines
| Interaction Type | Molecular Feature Involved | Potential Adsorbent Site |
| Lewis Acid-Base | Amino Group (N lone pair) | Metal Cations (e.g., Ca²⁺ in eggshell) |
| Hydrogen Bonding | N-H Group | Oxygen-containing functional groups |
| π-π Stacking | Aromatic Ring | Graphene, Carbon Nanotubes |
| Van der Waals | Alkyl Chain, Aromatic Ring | All surfaces, particularly non-polar ones |
Applications of N Butyl M Toluidine in Chemical Research and Development
Catalytic Roles in Polymerization and Curing Processes
N-Butyl-m-toluidine and its derivatives play a significant role as accelerators and catalysts in the polymerization and curing of various resins. These compounds are particularly effective in processes that require controlled radical formation at ambient temperatures.
Acceleration of Unsaturated Polyester (B1180765) Curing
Unsaturated polyester resins typically require an organic peroxide to initiate the curing process. However, at ambient temperatures, the radical formation from the peroxide alone is often too slow for practical applications. atamankimya.comatamankimya.compergan.com To expedite this, accelerators are used, and tertiary aromatic amines like this compound and its analogs are highly effective. atamankimya.comatamankimya.comgoogle.com These amines act as promoters, reacting with the peroxide to generate the necessary free radicals to start the polymerization reaction in a controlled manner. atamankimya.comatamankimya.compergan.com This is crucial for applications such as hand lay-up, spray-up, and the manufacturing of engineered stone. atamankimya.com The use of such accelerators allows for efficient curing at room temperature, a process often referred to as "cold curing". pergan.com
Activation of Acrylic and Epoxy Resin Polymerization
Similar to their role in polyester curing, toluidine derivatives are instrumental in the polymerization of acrylic and epoxy resins. atamankimya.comgoogle.comatamanchemicals.com In acrylic-based systems, such as those used in dental materials and adhesives, a peroxide/toluidine system is often employed to generate the radicals needed to polymerize acrylic monomers like methyl methacrylate (B99206). atamankimya.comgoogle.com For epoxy resins, while the primary curing mechanism involves the opening of the epoxy ring, toluidine derivatives can be part of a hybrid catalyst system. google.comatamanchemicals.comresearchgate.net These systems can enhance the cure rate and final properties of the adhesive by facilitating both acrylic and epoxy polymerization pathways. google.com
Synthetic Intermediate for Dyes and Pigments
This compound serves as a crucial intermediate in the synthesis of a variety of dyes and pigments. ontosight.ai Aromatic amines are foundational building blocks for many colorants, and the specific structure of this compound allows for the creation of targeted color properties. It is used as a precursor in the production of azo dyes, which are widely utilized in textiles, paints, and coatings. ontosight.ai The synthesis often involves the diazotization of the amine followed by coupling with another aromatic compound. Toluidine isomers, in general, are key intermediates in the manufacturing of over 90 different dyes and pigments, including acid-fast dyestuffs, triarylmethane dyes, and sulfur dyes. atamanchemicals.com For instance, derivatives of toluidine are used to synthesize complex dyes like mauveine. researchgate.net
Precursor in Pharmaceutical and Agrochemical Synthesis
The chemical structure of this compound makes it a valuable precursor in the synthesis of certain pharmaceuticals and agrochemicals. atamanchemicals.comontosight.ai While specific pathways are often proprietary, the amine functional group allows for a variety of chemical transformations, making it a versatile starting material. nih.gov Toluidines, as a class, are used as intermediates in the production of various active ingredients. atamanchemicals.commetoree.comsimagchem.com For example, o-toluidine (B26562) is a precursor to herbicides like metolachlor (B1676510) and acetochlor. atamanchemicals.com The N-alkylation and other modifications of the toluidine structure are key steps in building the complex molecules required for pharmaceutical and agrochemical applications. orgsyn.orggoogle.comsld.cu
Specialized Applications in Dental Materials and Adhesives
In the field of dentistry, derivatives of toluidine are widely used as accelerators or co-initiators in the polymerization of dental composites, cements, and adhesives. atamankimya.comatamankimya.comsigmaaldrich.comresearchgate.netnih.gov These materials often rely on the polymerization of methacrylate monomers. atamankimya.com Toluidine derivatives, in combination with an initiator like benzoyl peroxide, facilitate the rapid curing of these materials at body temperature, which is essential for clinical applications. atamankimya.comgoogle.commansarovardentalcollege.com They are used in concentrations typically ranging from 0.5% to 3%. atamankimya.comatamankimya.com The use of these accelerators is critical for achieving short setting times for products like dental cements and bonding agents. atamankimya.comatamankimya.comresearchgate.netnih.gov
Development of Novel Derivatives for Photodynamic Therapy (e.g., Butyl Toluidine Blue)
Recent research has explored the use of N-butyl derivatives of toluidine blue for applications in photodynamic therapy (PDT). researchgate.netscispace.comljmu.ac.uk Toluidine blue itself is a photosensitizer, a molecule that can be excited by light to produce reactive oxygen species that kill targeted cells, such as bacteria or cancer cells. scispace.compsu.edu The development of derivatives like Butyl Toluidine Blue (BuTB) aims to enhance the efficacy and targeting of PDT. researchgate.netljmu.ac.uk Studies have shown that BuTB-mediated antimicrobial photodynamic therapy (aPDT) can be effective in preventing conditions like medication-related osteonecrosis of the jaw in preclinical models. researchgate.netljmu.ac.uk This involves applying a solution of the BuTB photosensitizer to the target area followed by irradiation with a specific wavelength of light. researchgate.netljmu.ac.uk Research in this area is ongoing, with studies evaluating different concentrations and delivery methods to optimize the therapeutic benefits. nih.gov
Exploration in the Synthesis of Ionic Liquids
The investigation into this compound as a precursor for ionic liquids (ILs) represents a specialized area of research within the broader field of ionic liquid synthesis. Ionic liquids are salts with melting points below 100°C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. nih.govresearchgate.net The use of anilinium-based cations, such as those derived from this compound, offers a pathway to novel ionic liquids with potentially unique physicochemical properties. researchgate.net
Research in this area often focuses on the quaternization of nitrogen-containing compounds to form the cationic part of the ionic liquid. In a study exploring the synthesis of quaternary salts of tetraaryl imidazoles as a preliminary step toward creating ionic liquids, m-toluidine (B57737) and n-butyl bromide were utilized as key reagents. sld.cu This process involves the reaction of a tertiary amine with an alkyl halide, which in the context of this compound, would involve the nitrogen atom on the toluidine ring system.
An exploratory study on the synthesis of quaternary salts from imidazoles, which can be a precursor to ionic liquids, utilized m-toluidine and n-butyl bromide. sld.cu The quaternization reaction was performed with n-butyl bromide, and the resulting product was a quaternary imidazole (B134444) salt. sld.cu While this study did not start with this compound directly, the reaction of m-toluidine with n-butyl bromide is the fundamental step in forming the N-butyl-m-toluidinium cation. A similar quaternization reaction was carried out at reflux temperature, yielding a solid product after cooling and recrystallization. sld.cu The yield for the quaternization of a related imidazole derivative with n-butyl bromide was reported to be 53%. sld.cu
The structural characteristics of the toluidine isomer have a significant impact on the physical properties of the resulting anilinium salts. researchgate.net For instance, research on anilinium salts has shown that subtle changes in the cation's structure, such as the position of the methyl group on the aniline (B41778) ring, can dramatically affect the melting point of the organic salt. researchgate.net Specifically, anilinium salts derived from m-toluidine have been found to have lower melting points compared to those derived from p-toluidine (B81030), a crucial property for the formation of room-temperature ionic liquids. researchgate.net
The table below outlines the key reactants used in a study relevant to the synthesis of ionic liquids involving toluidine derivatives.
| Reactant | Role in Synthesis | Reference |
| m-Toluidine | Precursor for the cationic component | sld.cu |
| n-Butyl bromide | Alkylating agent for quaternization | sld.cu |
| Boric acid | Catalyst system component | sld.cu |
| Nitric acid | Oxidizing agent in a related synthesis step | sld.cu |
| Toluene | Solvent | sld.cu |
| Acetonitrile | Recrystallization solvent | sld.cu |
The following table summarizes the key findings from research into the synthesis of quaternary salts from toluidine derivatives, which serves as a model for the synthesis of this compound-based ionic liquids.
| Research Finding | Details | Reference |
| Synthesis of Quaternary Salt | A tetraaryl imidazole was synthesized and then reacted with n-butyl bromide in a quaternization reaction. | sld.cu |
| Reaction Conditions | The quaternization was carried out at reflux temperature. | sld.cu |
| Product Yield | The yield of the quaternization reaction was 53%. | sld.cu |
| Product Characterization | The resulting quaternary imidazole salt was characterized using Electrospray Mass Spectrometry (ESI-MS). | sld.cu |
| Influence of Structure on Melting Point | Anilinium salts derived from m-toluidine exhibit lower melting points than those from p-toluidine. | researchgate.net |
Environmental Behavior and Biogeochemical Transformations of N Butyl M Toluidine
Environmental Release and Distribution Pathways
Once released, the distribution of N-Butyl-m-toluidine in the environment is governed by its physical and chemical properties. Based on modeling for analogous compounds, it is expected to partition primarily between air and water. For example, the Mackay Fugacity Model Level III suggests that n-butyl acetate, a structurally related compound, is likely to be distributed mainly to air (93.4%) and water (5.78%), with minor distribution to soil and sediment. who.int Aromatic amines, in general, are water-soluble and, upon release to water or soil, are expected to bind to dissolved organic matter and sediment over time, with water being the principal route of exposure. canada.ca The potential for volatilization from water surfaces exists, though this is counteracted by its tendency to adsorb to particulate matter.
Table 1: Predicted Environmental Distribution of an Analogous Compound (n-Butyl Acetate) This table is based on the Mackay Fugacity Model Level III and serves as an analogy for the potential distribution of this compound.
| Environmental Compartment | Predicted Distribution (%) |
| Air | 93.4 |
| Water | 5.78 |
| Soil | 0.063 |
| Sediment | <0.1 |
| Source: SIDS, 2002 who.int |
**6.2. Degradation Mechanisms in Environmental Matrices
The biodegradation of this compound is a key process in its environmental fate. Data on the closely related compound, m-toluidine (B57737), indicates that it is readily biodegradable. sigmaaldrich.com In aerobic conditions, m-toluidine showed 64-84% degradation over a 28-day period according to OECD Test Guideline 301E. sigmaaldrich.com This suggests that the toluidine moiety of the this compound molecule is susceptible to microbial attack.
Bacteria of the Bacillus genus, which are widespread in soil and water, are known to degrade a variety of recalcitrant organic compounds, including aromatic amines and pesticides. nih.govmdpi.com For example, Bacillus sp. TF-1 has been shown to efficiently degrade trifluralin, a herbicide containing a dinitro-p-toluidine structure, utilizing it as a carbon and energy source. mdpi.com The degradation pathways for such compounds often involve processes like nitroreduction and N-dealkylation, which could be relevant for the breakdown of this compound. mdpi.com The degradation of another complex toluidine derivative, benefin (N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine), has been observed in turfgrass soil, with a half-life of 47 days under open conditions. nih.gov While these compounds are more complex, the data supports the potential for microbial degradation of the N-butyl and toluidine structures in soil and aquatic environments. epa.gov
Table 2: Biodegradability Data for a Related Compound (m-Toluidine)
| Test Guideline | Exposure Time | Result | Classification |
| OECD 301E | 28 days | 64 - 84 % | Readily biodegradable |
| Source: Sigma-Aldrich SDS sigmaaldrich.com |
Abiotic processes, particularly photodegradation, can contribute to the transformation of this compound in the environment. Sunlight-induced degradation is a significant pathway for many organic pollutants released onto surfaces like soil or into the upper layers of water bodies. researchgate.net The process involves the absorption of light energy, which can lead to various chemical reactions within the molecule. researchgate.net For aromatic compounds, this can involve reactions with photochemically generated species like hydroxyl radicals. uc.pt
While specific studies on this compound are limited, the general behavior of aromatic amines suggests susceptibility to abiotic degradation. Amines can undergo autooxidation, a process that can be rapid in the presence of oxygen in soils and sediments. epa.gov The interaction between abiotic photodegradation and microbial decomposition is complex; UV radiation can break down complex molecules into more biodegradable forms, but it can also negatively impact microbial activity. nih.gov The rate and products of photodegradation are influenced by the specific environmental matrix, such as the presence of sensitizing substances like humic acids or mineral surfaces (e.g., TiO2, goethite) that can catalyze photoreactions. researchgate.netacs.org
Adsorption and Desorption Dynamics on Environmental Sorbents (e.g., Natural Materials)
The mobility and bioavailability of this compound in soil and aquatic systems are heavily influenced by its adsorption and desorption characteristics. Organic contaminants tend to adhere to the surfaces of solid materials (sorbents) like soil organic carbon, clay minerals, and sediments. researchgate.netdokumen.pub This process, known as adsorption, reduces the concentration of the chemical in the water phase, thereby affecting its transport, degradation, and toxicity.
For aromatic amines, adsorption is a significant process. The toluidine structure itself suggests a potential for interaction with environmental sorbents. Research on poly(o-toluidine) coated nanoparticles has demonstrated their effectiveness as an adsorbent for polycyclic aromatic hydrocarbons (PAHs), indicating that the toluidine moiety facilitates adsorption through mechanisms like π-π interactions. mdpi.com The sorption potential of a chemical is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). While the Koc for this compound is not available, data for the related compound 3,3'-Dimethylbenzidine shows a Log Koc of 2.87, suggesting moderate adsorption to organic matter in soil and sediment. epa.gov The butyl group would likely increase the hydrophobicity compared to m-toluidine alone, potentially leading to stronger adsorption. The process is reversible, and desorption can lead to a slow release of the compound back into the environmental matrix.
Table 3: Soil Sorption Coefficient for a Related Aromatic Amine
| Compound | Log Kow | Log Koc |
| 3,3'-Dimethylbenzidine | 2.55 | 2.87 |
| Source: Howard, 1989 epa.gov |
Bioaccumulation Potential and Environmental Persistence
Bioaccumulation refers to the buildup of a chemical in an organism to levels higher than in the surrounding environment. diva-portal.org It is a function of the competing rates of uptake and elimination (including metabolic biotransformation). nih.gov For this compound, the potential for bioaccumulation is considered to be low. This assessment is based on data from analogous compounds.
The bioconcentration factor (BCF), which measures accumulation from water, is a key indicator. For m-toluidine, a BCF of < 1.3 has been measured in Cyprinus carpio (Carp), which is a very low value and suggests that bioaccumulation is not expected. sigmaaldrich.com The octanol-water partition coefficient (log Pow), another indicator of bioaccumulation potential, is 1.4 for a similar toluidine compound, further supporting a low potential for partitioning into fatty tissues. sigmaaldrich.com
Despite the low bioaccumulation potential, there are concerns about the persistence of aromatic amines in the environment. Available data for this class of compounds indicate that they can be persistent in water, soil, and sediment. canada.ca Persistence means that the substance degrades slowly, increasing the duration of potential exposure for environmental organisms. diva-portal.org Therefore, while this compound is not expected to significantly bioaccumulate in organisms, its potential persistence warrants consideration in environmental risk assessment.
Table 4: Bioaccumulation Data for a Related Compound (m-Toluidine)
| Organism | Exposure Duration | BCF Value | Bioaccumulation Expectation |
| Cyprinus carpio (Carp) | 28 days | < 1.3 | Not expected |
| Source: Sigma-Aldrich SDS (citing OECD Test Guideline 305C) sigmaaldrich.com |
Toxicological Research and Mechanistic Insights into N Butyl M Toluidine
Mechanisms of Acute and Chronic Systemic Toxicity (based on related toluidines)
The systemic toxicity of toluidines is primarily driven by their metabolic activation into reactive intermediates. researchgate.net These metabolites can interfere with critical biological processes, leading to a range of toxic effects.
A hallmark of acute toxicity for many aromatic amines, including toluidines, is the induction of methemoglobinemia. osha.govoecd.org This condition arises when the iron atom in hemoglobin is oxidized from its ferrous (Fe2+) state to the ferric (Fe3+) state, rendering it incapable of binding and transporting oxygen.
The mechanism begins with the absorption of the compound, which is then metabolized, primarily in the liver. For toluidines, this involves N-oxidation to form metabolites like N-hydroxytoluidines (e.g., N-hydroxy-o-toluidine) and nitrosotoluene. researchgate.netpublisso.de These metabolites are potent oxidizing agents that enter red blood cells and trigger a futile redox cycle. In this cycle, the metabolite oxidizes hemoglobin to methemoglobin, is itself reduced, and then re-oxidized, allowing it to affect multiple hemoglobin molecules. publisso.deresearchgate.net
This process overwhelms the natural reductive capacity of erythrocytes, primarily mediated by the NADH-cytochrome b5 reductase enzyme system. taylorandfrancis.com The resulting accumulation of methemoglobin leads to cyanosis (a blueish discoloration of the skin and mucous membranes) and hypokinetic anoxia, a condition where oxygen delivery to tissues is impaired despite adequate blood flow. noaa.govnih.govresearchgate.net
The oxidative assault also damages other components of the red blood cell. It can lead to the depletion of glutathione (B108866) (GSH), a key cellular antioxidant, and the cross-linking of hemoglobin molecules, which precipitate to form aggregates known as Heinz bodies. publisso.deresearchgate.net These damaged erythrocytes are less deformable and are rapidly cleared from circulation by the spleen, which can result in hemolytic anemia and splenomegaly with prolonged or repeated exposure. publisso.de This entire cascade is a significant source of systemic oxidative stress.
Beyond the hematological system, the metabolites of toluidines can induce toxicity in several other organs. sigmaaldrich.comsigmaaldrich.com
Hepatic and Renal Toxicity: The liver is the primary site of toluidine metabolism, making it a target for toxicity. Chronic exposure can lead to liver damage, including hypertrophy, hyperplasia, and the formation of eosinophilic foci, which are considered pre-neoplastic lesions. publisso.dehpc-standards.com The kidneys can also be affected, as they are involved in the excretion of metabolites. hpc-standards.comontosight.ai The toxicity in these organs is often linked to the same reactive intermediates that cause oxidative stress and can bind to cellular macromolecules, leading to cellular damage and dysfunction.
Nervous System Toxicity: Toluidines can exert toxic effects on the central nervous system (CNS). Local anesthetics, such as prilocaine, are metabolized to o-toluidine (B26562), and their systemic toxicity provides insight into the potential neurological effects. taylorandfrancis.comcambridge.org The primary mechanism is the blockade of voltage-gated sodium channels in neuronal membranes. ceemjournal.orgoup.comnih.gov In the CNS, this can disrupt the balance between excitatory and inhibitory pathways, leading to symptoms ranging from paresthesias and dizziness to seizures and coma at high concentrations. ceemjournal.orgoup.com
Genotoxicity and Mutagenicity Studies
The genotoxicity of toluidines is a critical aspect of their toxicological profile, as it underpins their carcinogenic potential. This is an area where different isomers can show markedly different activities.
Metabolites of toluidines, particularly N-oxidized products like N-hydroxyl-o-toluidine, are capable of causing direct DNA damage. researchgate.netoup.com These reactive species can covalently bind to DNA bases, forming DNA adducts. oup.com Such adducts are lesions that can lead to mutations if not repaired before DNA replication.
Furthermore, the oxidative stress induced by toluidine metabolism can cause indirect DNA damage. oup.com Reactive oxygen species (ROS) generated during the redox cycling of metabolites can attack DNA, leading to the formation of oxidized bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG), as well as DNA strand breaks. nih.gov
Studies on o-toluidine have demonstrated a range of genotoxic effects in vitro, including the induction of:
Sister chromatid exchange nih.gov
Aneuploidy (abnormal number of chromosomes) nih.gov
Unscheduled DNA synthesis (a marker of DNA repair) nih.gov
DNA strand breaks, as measured by the comet assay in multiple organs of exposed rodents, including the liver, bladder, and lung. nih.gov
The results of mutagenicity assays for toluidines are often complex and can vary depending on the specific isomer and the test system used.
O-toluidine, for instance, often yields negative results in standard bacterial reverse mutation assays (Ames test). iarc.frepa.gov However, positive results have been obtained in some studies using modified protocols with higher concentrations of S9 metabolic activation mix, suggesting that the specific metabolic pathway is crucial for its mutagenic activity. epa.govnih.gov The N-oxidized metabolite of o-toluidine, N-hydroxy-o-toluidine, is mutagenic in S. typhimurium. nih.gov In contrast, m-toluidine (B57737), the parent amine of N-Butyl-m-toluidine, has generally shown no mutagenic activity in such assays. osha.gov
The table below summarizes findings from various genotoxicity assays for toluidine isomers.
| Assay Type | Compound | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|---|
| Bacterial Mutation | o-Toluidine | S. typhimurium TA98, TA100 | With S9 | Generally Negative | iarc.frepa.gov |
| o-Toluidine | S. typhimurium TA100 | With 30% hamster S9 | Positive | epa.govnih.gov | |
| m-Toluidine | S. typhimurium | With S9 | Negative | osha.gov | |
| Mammalian Cell Mutation | o-Toluidine | Mouse Lymphoma Assay | With S9 | Positive | nih.gov |
| Chromosomal Aberration | o-Toluidine | Chinese Hamster Ovary (CHO) cells | With S9 | Positive | ca.gov |
| DNA Damage | o-Toluidine | Rat Hepatocytes (UDS) | - | Positive | nih.gov |
| o-Toluidine | Comet Assay (in vivo) | - | Positive (liver, bladder) | nih.gov | |
| 5-chloro-o-toluidine | Mouse Testicular DNA Synthesis (in vivo) | - | Positive (inhibition) | ca.gov |
Carcinogenic Potential and Modes of Action (Extrapolating from Toluidine Class)
The carcinogenic potential of toluidines varies significantly among its isomers, with o-toluidine being the most studied and potent carcinogen in the class. The International Agency for Research on Cancer (IARC) has classified o-toluidine as a Group 1 carcinogen, meaning it is carcinogenic to humans, with the primary target organ being the urinary bladder. researchgate.netoup.comnih.gov In contrast, studies on m-toluidine have suggested it has little to no carcinogenic activity. osha.gov
The mode of action for o-toluidine-induced bladder cancer is understood to be a multi-step process involving genotoxic and non-genotoxic events:
Metabolic Activation: Following absorption, o-toluidine is metabolized, primarily in the liver, to reactive intermediates such as N-hydroxy-o-toluidine and o-nitrosotoluene. researchgate.netoup.com These metabolites are transported through the bloodstream to the urinary bladder.
DNA Adduct Formation: In the bladder urothelium, these reactive metabolites can bind to DNA, forming adducts that lead to genetic mutations. oup.com
Genotoxicity and Mutagenicity: The resulting DNA damage and mutations in critical genes controlling cell growth (proto-oncogenes and tumor suppressor genes) initiate the carcinogenic process. researchgate.net
Cytotoxicity and Regenerative Proliferation: The metabolites can also be cytotoxic to the urothelial cells, causing cell death. This injury triggers a compensatory regenerative cell proliferation. This increased cell division can promote the fixation of DNA adducts into permanent mutations and accelerate the clonal expansion of initiated cells, a key step in tumor promotion. oup.com
Oxidative Stress: Chronic exposure leads to sustained oxidative stress within the bladder tissue, which can further contribute to DNA damage and modulate signaling pathways involved in cell proliferation and survival. oup.com
The carcinogenic potential of this compound would be extrapolated from its parent compound, m-toluidine. Given the evidence suggesting a lack of carcinogenic activity for m-toluidine in animal studies, the risk for this compound is presumed to be significantly lower than that for N-butyl-o-toluidine. osha.gov However, the addition of the N-butyl group could potentially alter its metabolism and toxicological profile.
The table below summarizes carcinogenicity findings in animal studies for toluidine isomers.
| Compound | Species | Target Organs/Tumor Types | Reference |
|---|---|---|---|
| o-Toluidine | Rat (Male) | Subcutaneous fibromas/fibrosarcomas, Mesotheliomas | nih.govwho.int |
| Rat (Female) | Mammary gland fibroadenomas, Urinary bladder carcinomas | nih.gov | |
| Mouse (Male & Female) | Hepatocellular carcinomas, Hemangiosarcomas | who.int | |
| p-Toluidine (B81030) | Mouse (Female) | Malignant liver tumors | osha.gov |
| m-Toluidine | Rat (Male), Mouse (Female) | Not carcinogenic | osha.gov |
| Mouse (Male) | Inconclusive results | osha.gov |
Metabolic Activation to Reactive Metabolites
The metabolism of aromatic amines is a critical initiating step in their toxicity. While specific pathways for this compound are not extensively documented, research on analogous compounds like o-toluidine and N,N-dimethyl-p-toluidine provides significant insights. The metabolic activation of these compounds generally involves enzymatic reactions that convert the relatively inert parent amine into highly reactive electrophilic intermediates.
Key metabolic pathways for related toluidines include:
N-hydroxylation: This process, often catalyzed by cytochrome P450 enzymes (specifically CYP1A2 for some aromatic amines), is a primary activation step. nih.gov It leads to the formation of N-hydroxylamines. nih.govnih.gov For instance, the metabolism of o-toluidine generates N-hydroxyl-o-toluidine. nih.govoup.com Similarly, studies on N,N-dimethyl-p-toluidine suggest the in vivo formation of p-methylphenylhydroxylamine as a reactive intermediate. publisso.de
Generation of Reactive Oxygen Species (ROS): Further metabolism of o-toluidine metabolites, such as N-acetyl-o-toluidine and 4-amino-m-cresol, can produce N-acetyl-4-amino-m-cresol, which in turn generates ROS. nih.govoup.com These highly reactive oxygen molecules can inflict damage on cellular components. nih.govoup.com
These reactive metabolites, particularly N-hydroxylamines and nitrenium ions formed through subsequent reactions, are considered the ultimate carcinogenic species for many aromatic amines. nih.gov
DNA and Protein Adduct Formation
The reactive intermediates generated during the metabolism of aromatic amines are electrophilic, meaning they can readily form covalent bonds (adducts) with nucleophilic sites on cellular macromolecules like DNA and proteins. nih.govoup.com This adduct formation is a central mechanism of their carcinogenicity. nih.gov
DNA Adducts: The formation of DNA adducts can lead to mutations during DNA replication if not repaired, potentially initiating the process of carcinogenesis. nih.gov For example, N-hydroxyl-o-toluidine, a metabolite of o-toluidine, can covalently bind to DNA bases, leading to adduct formation in the bladder urothelium. oup.com While the specific adduct dG-C8-o-Tol has been postulated for o-toluidine, its direct detection has been elusive. nih.gov However, a novel dimeric metabolite of o-toluidine, 2-methyl-N1-(2-methylphenyl)benzene-1,4-diamine (MMBD), has been identified and shown to form DNA adducts. nih.gov Reactive oxygen species generated during metabolism can also cause oxidative DNA damage, forming adducts like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). oup.com
Protein Adducts: Aromatic amines and their metabolites also form adducts with proteins, most notably hemoglobin in red blood cells. These protein adducts can serve as biomarkers of exposure. epa.gov The p-aminophenol metabolites of o-toluidine are thought to form protein adducts in urinary epithelial cells. nih.gov For o-toluidine, the only protein adducts characterized in detail are the acid-labile sulfinic acid amides formed with cysteine residues in hemoglobin. epa.gov The hemoglobin binding index of o-toluidine has been determined to be much lower than that of other aromatic amines. epa.gov
Immunological Responses and Sensitization Potential
Exposure to certain chemicals can trigger immunological responses, leading to conditions such as contact dermatitis or respiratory sensitization. This involves an initial induction phase, where the immune system develops a "memory" of the allergen, and a subsequent elicitation phase, where re-exposure leads to an allergic reaction. thegoodscentscompany.com
While direct studies on this compound are lacking, research on related compounds suggests a potential for sensitization. For example, p-toluidine was found to induce skin sensitization in a significant number of guinea pigs. dguv.de A case report also described an allergic skin reaction to p-toluidine in a patient previously sensitized to a related compound. dguv.de Furthermore, some chemicals can promote a type 2 T helper (Th2) cell response, which is associated with allergic reactions and the production of IgE antibodies. frontiersin.org Mast cells, key players in allergic responses, can be activated to release inflammatory mediators. researchgate.net Toluidine blue staining is a common method used to detect and observe the degranulation of mast cells in tissues. frontiersin.orgresearchgate.net
Biomonitoring and Exposure Assessment Methodologies
Biomonitoring provides a measure of the internal dose of a chemical by analyzing its presence or its metabolites in biological samples. iloencyclopaedia.org It is a crucial tool for assessing exposure and associated health risks, especially when absorption can occur through multiple routes, including inhalation and skin contact. oup.comiloencyclopaedia.orgwho.int
Detection of this compound and its Metabolites in Biological Fluids
Various analytical methods have been developed for the detection of aromatic amines and their metabolites in biological fluids, primarily urine and blood. These methods are essential for assessing occupational and environmental exposure.
Table 1: Methodologies for Detecting Toluidine and Related Aromatic Amines
| Analyte(s) | Biological Matrix | Analytical Technique | Key Findings | Reference(s) |
|---|---|---|---|---|
| o-toluidine, m-toluidine, p-toluidine | Urine | Capillary Gas Chromatography (GC) with electron capture detection | Method developed for analyzing a mixture of toluidines after extraction and derivatization. | researchgate.net |
| o-toluidine and its metabolites | Urine | Liquid Chromatography-Mass Spectrometry (LC-MS) | An enzymatic deconjugation method was established to quantify urinary o-toluidine and six of its metabolites. | researchgate.net |
| Aniline (B41778), o-toluidine | Urine | Ion-interaction reversed-phase Liquid Chromatography (LC) with coulometric electrochemical detection | Base hydrolysis was used to convert acetylated metabolites to parent amines before analysis. | researchgate.net |
| Primary Aromatic Amines (including o/m-toluidine) | Urine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detected o/m-toluidine in over 68% of urine samples from a general population study. | nih.gov |
These methods, often involving a hydrolysis step to measure total amine concentration (free and conjugated), demonstrate the feasibility of detecting toluidine isomers at low levels. While a specific method for this compound is not documented in the reviewed literature, these established techniques for similar compounds could likely be adapted for its biomonitoring.
Correlation of Exposure Levels with Biological Markers
Establishing a correlation between external exposure levels and the concentration of biomarkers is fundamental for quantitative risk assessment. Such correlations allow for the establishment of biological exposure indices (BEIs) or equivalent guidance values.
Studies on workers exposed to o-toluidine have shown that despite low air concentrations, urinary levels can be significantly elevated, indicating substantial dermal absorption. iarc.fr A clear correlation has been found between occupational exposure to o-toluidine and aniline and the levels of their respective hemoglobin adducts. researchgate.net For instance, post-shift urinary o-toluidine levels in exposed workers were found to be significantly higher than in unexposed controls. researchgate.net Similarly, a study on workers exposed to the herbicide phenmedipham (B1680312) found significantly higher urinary concentrations of its metabolite, m-toluidine, compared to a control group. nih.gov
However, for some aromatic amines, a direct correlation between external exposure and urinary biomarker concentration has not been established. For o-toluidine, it has been noted that no measured correlation data for external exposure and urinary concentrations were available for a specific risk assessment, necessitating the use of a more approximate approach. europa.eu No specific studies correlating this compound exposure with biological markers were identified.
Table 2: Correlation of Exposure with Biomarkers for Toluidine Isomers
| Exposed Group | Chemical | Biomarker | Correlation/Finding | Reference(s) |
|---|---|---|---|---|
| Rubber chemical workers | o-toluidine | Urinary o-toluidine | Post-shift urinary levels were ~35 times higher in exposed workers compared to controls. | researchgate.net |
| Rubber chemical workers | o-toluidine | o-toluidine-Hemoglobin adducts | Adduct levels were significantly higher in exposed workers. | researchgate.net |
| Agricultural workers | Phenmedipham | Urinary m-toluidine | Urinary concentrations were significantly higher in exposed workers than in controls. | nih.gov |
Advanced Analytical Methodologies for N Butyl M Toluidine Detection and Quantification
Gas Chromatography (GC) Techniques
Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile organic compounds. thermofisher.comlibretexts.org In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the sample is transported through the column by an inert carrier gas, known as the mobile phase. libretexts.orglibretexts.org The components of the sample interact differently with the stationary phase, a liquid or polymer coating on the inside of the column, based on factors like their boiling points and polarity. thermofisher.cominnovatechlabs.com Compounds that interact weakly with the stationary phase travel through the column faster, while those with stronger interactions are retained longer. This differential retention time allows for the separation of complex mixtures. thermofisher.com
The primary components of a gas chromatograph include the injection port, the column housed in a temperature-controlled oven, the carrier gas flow control equipment, and a detector. libretexts.org For the analysis of N-Butyl-m-toluidine, a non-polar or medium-polarity capillary column is typically selected due to the aromatic and alkyl nature of the compound. The choice of carrier gas, commonly helium, nitrogen, or argon, is often dictated by the type of detector being used. libretexts.org
Optimization of Chromatographic Separation for this compound
Optimizing the chromatographic method is crucial for achieving accurate, reliable, and repeatable results in the analysis of this compound. longdom.org The process involves adjusting various parameters to maximize separation efficiency, improve resolution between adjacent peaks, and shorten the analysis time. longdom.orglibretexts.org
Key parameters for optimization include:
Column Temperature and Temperature Programming: Temperature is a critical factor in GC as it affects the volatility of analytes and their interaction with the stationary phase. libretexts.orglongdom.org For a mixture containing this compound and other components with a range of boiling points, temperature programming is highly effective. libretexts.orglibretexts.org The analysis starts at a lower temperature to resolve more volatile components, and the temperature is gradually increased to elute less volatile, higher-boiling compounds like this compound as sharp, well-defined peaks. libretexts.orglibretexts.org
Carrier Gas Flow Rate: The velocity of the carrier gas through the column influences the efficiency of the separation. The optimal flow rate is determined by balancing the effects of diffusion and mass transfer within the column to achieve the best resolution. nih.gov
Column Selection: The choice of stationary phase is fundamental to achieving separation. For this compound, a non-polar phase like a dimethylpolysiloxane or a slightly more polar 5% phenyl-methylpolysiloxane phase is often suitable. Column dimensions, including length, internal diameter, and film thickness, also play a significant role in resolution and analysis time. nih.gov Longer columns provide better resolution but increase analysis time, while thicker films are used for more volatile analytes. nih.gov
Injection Technique: The method of sample introduction can impact peak shape and efficiency. For liquid samples containing this compound, a split/splitless injector is common. A splitless injection is preferred for trace analysis to ensure the entire sample volume enters the column, maximizing sensitivity. nih.gov
The goal of optimization is to adjust these parameters to achieve a high resolution between this compound and any potential interfering compounds in the sample matrix. nih.gov
| Parameter | Condition | Rationale for this compound Analysis |
|---|---|---|
| Column Type | Rxi-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent | A low-polarity 5% phenyl-methylpolysiloxane phase provides good selectivity for aromatic amines. nih.gov |
| Carrier Gas | Helium | Inert gas compatible with most detectors, particularly mass spectrometers. nih.gov |
| Flow Rate | Constant linear velocity of ~35-45 cm/s | Optimizes efficiency and maintains consistent retention times. nih.gov |
| Oven Program | Initial: 40-60°C, hold 1 min Ramp: 10-20°C/min to 280°C, hold 1-5 min | Resolves volatile impurities at the start and ensures elution of this compound as a sharp peak in a reasonable timeframe. nih.gov |
| Injector | Splitless mode at 250-270°C | Maximizes sensitivity for trace analysis by transferring the entire sample onto the column. nih.gov |
Coupling with Mass Spectrometry (GC-MS) for Identification and Quantification
Combining gas chromatography with mass spectrometry (GC-MS) creates a robust analytical tool for both the identification and quantification of this compound. nist.gov After the GC column separates the sample components, they enter the mass spectrometer, which acts as a highly specific and sensitive detector. thermofisher.comnist.gov In the MS, molecules are ionized, typically by electron ionization (EI), causing them to fragment into characteristic patterns. The mass analyzer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a mass spectrum that serves as a unique chemical "fingerprint" for the compound. nist.gov
For this compound, the mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of the butyl group and other parts of the molecule. By comparing the acquired mass spectrum to a reference library, a confident identification can be made. nist.gov
GC-MS can be operated in two primary modes:
Full Scan Mode: The mass spectrometer scans across a wide range of m/z values, collecting a complete mass spectrum for every peak that elutes from the GC. thermofisher.com This mode is ideal for identifying unknown compounds in a sample. thermofisher.comchromatographyonline.com
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only a few specific m/z values that are characteristic of the target analyte, this compound. thermofisher.comnih.gov This mode significantly increases sensitivity and is the preferred method for quantifying low concentrations of the compound, as it reduces background noise. thermofisher.com
For even greater selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. thermofisher.com In this technique, a specific precursor ion for this compound is selected, fragmented, and then one or more specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), provides excellent signal-to-noise ratios for trace-level quantification. nih.gov
Derivatization Strategies for Enhanced GC Analysis
Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties. researchgate.net For compounds like this compound, which contains a secondary amine group, derivatization can be employed to:
Improve volatility and thermal stability.
Reduce peak tailing caused by interactions between the amine group and active sites in the GC system.
Enhance detector response, particularly for sensitive detectors like the electron capture detector (ECD). keikaventures.com
The selection of a derivatizing reagent depends on the functional groups present in the analyte and the desired outcome of the analysis. researchgate.net
Heptafluorobutyric anhydride (HFBA) is a common acylation reagent used for derivatizing primary and secondary amines. It reacts with the amine group of this compound to replace the active hydrogen with a heptafluorobutyryl group.
The resulting derivative is more volatile and thermally stable than the parent compound. A significant advantage of using HFBA is the introduction of multiple fluorine atoms into the molecule. keikaventures.com This makes the derivative highly responsive to an electron capture detector (ECD), which is extremely sensitive to electrophilic compounds. This strategy is particularly useful for detecting trace amounts of aromatic amines in environmental or occupational hygiene samples. keikaventures.com A method for analyzing toluidine isomers in air samples involves collection on acid-treated filters, followed by extraction and derivatization with HFBA for quantification by GC-ECD. keikaventures.com
Similar to HFBA, pentafluoropropionic anhydride (PFPA) is another fluorinated acylating agent that reacts with the secondary amine of this compound. nih.gov The reaction yields a stable pentafluoropropionyl derivative with excellent chromatographic properties. This derivatization enhances volatility and reduces the polarity of the molecule, leading to more symmetrical peak shapes and improved separation on common non-polar GC columns. nih.gov
PFPA derivatization is frequently coupled with GC-MS analysis. nih.gov The resulting derivative produces a characteristic mass spectrum with high-mass fragment ions, which can be used for highly selective and sensitive quantification in SIM or MRM mode. nih.gov
| Derivatization Reagent | Target Functional Group | Key Advantages for GC Analysis | Typical Detector |
|---|---|---|---|
| Heptafluorobutyric Anhydride (HFBA) | Secondary Amine (-NH-) | Increases volatility and thermal stability; introduces electrophoric group for high sensitivity. keikaventures.com | Electron Capture Detector (ECD), Mass Spectrometer (MS) |
| Pentafluoropropionic Anhydride (PFPA) | Secondary Amine (-NH-) | Improves peak shape and volatility; creates stable derivatives suitable for MS analysis. nih.gov | Mass Spectrometer (MS), Flame Ionization Detector (FID) |
When analyzing this compound in complex matrices such as biological fluids, plant tissues, or environmental samples, a multi-step sample preparation and derivatization procedure may be necessary to remove interferences and achieve the required sensitivity. nih.govresearchgate.net A two-step derivatization approach can be designed to target different functional groups or to purify the sample between derivatization steps.
While this compound itself has only one functional group requiring derivatization, a two-step process involving extraction and derivatization is common. For instance, a sample might first undergo liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix. This is followed by a derivatization step. nih.gov
In more complex scenarios involving multiple analytes, a true two-step derivatization might be used. For example, if a sample contains compounds with both hydroxyl and amine groups, one might use a silylation reagent to derivatize the hydroxyl groups, followed by an acylation agent like PFPA for the amine groups. While not directly applicable to this compound alone, this strategy is vital in broader analytical methods where it is one of several target compounds. An example of a two-step derivatization for complex matrices involves the analysis of sugar phosphates in plants, where methoxylamine and then propionic acid anhydride are used to improve separation and quantification by mass spectrometry. researchgate.net This highlights the principle of using sequential reactions to make difficult-to-analyze compounds more amenable to chromatographic analysis. researchgate.net
Liquid Chromatography (LC) Techniques
Liquid chromatography stands as a cornerstone for the separation, identification, and quantification of various chemical compounds. For aromatic amines like this compound, LC techniques offer high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing compounds like toluidine isomers, and its principles are directly applicable to this compound. The separation is typically achieved using reversed-phase chromatography.
Methodologies for closely related toluidine isomers often employ C18 or core-shell mixed-mode columns. helixchrom.com For instance, a C18-bonded core-shell silica particle column (e.g., 2.6 μm particle size, 150 × 3.0 mm) can provide efficient separation. nih.gov Another approach uses a Primesep 200 column (150 x 4.6 mm, 5 µm particle size) to resolve regioisomers. sielc.com
The mobile phase in RP-HPLC usually consists of a mixture of water (often with additives like ammonium (B1175870) formate or sodium phosphate to buffer the pH) and an organic solvent such as acetonitrile (ACN) or methanol. helixchrom.comsielc.commdpi.com The retention time and separation can be controlled by adjusting the amount of organic modifier, buffer concentration, and pH. helixchrom.com
For detection, Ultraviolet (UV) detection is commonly used, with the wavelength set to a value where the analyte exhibits strong absorbance, such as 250 nm or 254 nm for aromatic amines. nih.govsielc.com Other detection methods compatible with volatile buffers, should mass spectrometry be employed, include Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). helixchrom.com
A summary of typical HPLC parameters for related compounds is provided below.
| Parameter | Typical Value/Type |
| Column | Primesep 200 (150 x 4.6 mm, 5 µm) sielc.com or Core-shell C18 helixchrom.comnih.gov |
| Mobile Phase | Water/Acetonitrile with buffer (e.g., ammonium formate) helixchrom.comsielc.com |
| Detection | UV at 250-254 nm nih.govsielc.com |
| Flow Rate | Gradient or isocratic, typically around 1 mL/min |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
For trace-level analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity. nih.govnih.gov This technique couples the separation power of LC with the precise detection and structural elucidation capabilities of tandem mass spectrometry, making it ideal for complex matrices like biological samples. nih.gov
Effective sample preparation is crucial to remove interferences and concentrate the analyte before LC-MS/MS analysis. uab.edu For biological samples such as plasma, urine, or tissue, several extraction protocols can be adapted for this compound.
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. A salting-out assisted LLE procedure can enhance extraction efficiency. researchgate.net
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material to selectively adsorb the analyte from the sample matrix. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. This method is highly effective for cleaning up complex samples.
Purge-and-Trap: While more common for highly volatile compounds, this technique can be used to isolate volatile organic compounds from aqueous samples by purging with an inert gas and trapping them on an adsorbent material. nih.gov
Enzymatic Digestion: For analytes bound to larger biomolecules, such as DNA, enzymatic digestion may be required to release the target compound before extraction. nih.gov For example, a protocol for DNA adducts involves digestion with enzymes like alkaline phosphatase and phosphodiesterase I. nih.gov
The choice of method depends on the specific matrix and the physicochemical properties of this compound. After extraction, the solvent is typically evaporated, and the residue is reconstituted in a solution compatible with the LC mobile phase for injection into the LC-MS/MS system. nih.gov
LC-MS/MS achieves its high selectivity and sensitivity for quantitative analysis through the use of Multi-Reaction Monitoring (MRM). uab.eduresearchgate.net In this mode, the mass spectrometer is set to monitor specific, predetermined mass transitions.
The optimization process involves:
Precursor Ion Selection: The analyte, this compound, is ionized (typically using electrospray ionization, ESI, in positive mode for amines), and the mass of the protonated molecule [M+H]⁺ is selected in the first mass analyzer (Q1).
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell (Q2).
Product Ion Selection: Specific, stable, and abundant fragment ions (product ions) are selected and monitored in the third mass analyzer (Q3).
The pair of precursor and product ion masses (e.g., m/z of [M+H]⁺ → m/z of fragment) constitutes an MRM transition. Monitoring one or more such transitions for the analyte and a stable isotope-labeled internal standard provides high specificity, as it is highly unlikely that an interfering compound will have the same retention time, the same precursor ion mass, and the same product ion mass. uab.edu This "targeted analysis" allows for accurate quantification even at very low concentrations. uab.edu
Electrochemical Detection Methods
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatography for the detection of electroactive compounds, including aromatic amines. mdpi.com The development of an electrochemical sensor for this compound would likely involve modifying an electrode surface to enhance catalytic activity and selectivity towards the analyte's oxidation.
While specific methods for this compound are not widely documented, the principles can be inferred from sensors developed for other analytes. A sensor could be fabricated using a glassy carbon electrode (GCE) modified with nanomaterials such as metal-organic frameworks, nanoparticles, or conductive polymers. mdpi.comnih.gov For instance, a poly(toluidine blue) modified GCE has been used for detecting uranium, demonstrating the utility of polymer films in sensor design. researchgate.net
Detection would be based on the electrochemical oxidation of the amine group on the this compound molecule. Techniques like differential pulse voltammetry (DPV) or linear sweep voltammetry (LSV) would be applied. nih.govmdpi.com The oxidation peak current generated would be proportional to the concentration of this compound in the sample. Optimization would involve selecting the appropriate supporting electrolyte pH and accumulation time to maximize the signal. nih.govmdpi.com
Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, and Accuracy
Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. wjarr.comscispace.com The key parameters are defined as follows:
Linearity: This demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com It is typically evaluated by analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and determining the correlation coefficient (r) or coefficient of determination (R²) of the resulting calibration curve, which should be close to 1. nih.gov
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. nih.gov It is often calculated based on the signal-to-noise ratio (S/N), typically established at a ratio of 3:1, or based on the standard deviation of the response and the slope of the calibration curve. mdpi.comwjarr.com
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of the response and the slope of the calibration curve. wjarr.comgavinpublishers.com It represents the lower limit of the useful analytical range. inab.ie
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels: repeatability (short-term, same operator and equipment) and intermediate precision (within-laboratory variations: different days, analysts, or equipment). inab.ie
Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true or accepted reference value. nih.gov It is often assessed by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and calculating the percent recovery. gavinpublishers.com The International Council for Harmonisation (ICH) guidelines recommend a minimum of nine determinations over at least three concentration levels spanning the specified range. wjarr.com
The table below summarizes the typical acceptance criteria for these validation parameters.
| Validation Parameter | Description | Common Acceptance Criteria |
| Linearity | Proportionality of signal to concentration. | Coefficient of Determination (R²) ≥ 0.99 mdpi.com |
| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise Ratio (S/N) of 3:1 mdpi.com |
| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | Signal-to-Noise Ratio (S/N) of 10:1 gavinpublishers.com |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) typically within ±15% (±20% at LOQ) |
| Accuracy | Closeness to the true value. | Mean value should be within ±15% of the nominal value (±20% at LOQ) wjarr.com |
Q & A
Q. What experimental methods are recommended for characterizing the purity and identity of N-butyl-m-toluidine in synthetic chemistry research?
To confirm the identity and purity of this compound, combine spectroscopic and chromatographic techniques:
- NMR spectroscopy (¹H and ¹³C) to verify molecular structure by comparing chemical shifts with literature data .
- Gas chromatography (GC) or HPLC with UV detection to assess purity (>98% is typical for research-grade samples). Include retention times and spiking experiments with known standards to resolve co-elution issues .
- Elemental analysis (C, H, N) to validate empirical formulas. Discrepancies >0.3% indicate impurities or synthesis errors .
Q. How can researchers optimize the synthesis of this compound from m-toluidine and alkyl halides?
Key parameters for alkylation reactions:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates. Avoid protic solvents that may hydrolyze alkyl halides .
- Stoichiometry : A 1.2:1 molar ratio of alkyl halide to m-toluidine minimizes side products (e.g., dialkylation) .
- Temperature control : Maintain 80–100°C to balance reaction kinetics and thermal decomposition risks. Monitor via TLC or GC-MS to detect intermediates .
Advanced Research Questions
Q. How should researchers resolve contradictions in experimental data when studying the solvent-dependent reactivity of this compound?
Contradictions may arise from solvent polarity effects on reaction pathways:
- Systematic solvent screening : Compare reaction outcomes in solvents with varying Hansen solubility parameters (e.g., logP, dielectric constant) .
- Mechanistic studies : Use DFT calculations to model transition states and identify solvent-stabilized intermediates. Validate with kinetic isotope effects (KIEs) or Hammett plots .
- Control experiments : Replicate conflicting studies under identical conditions (e.g., humidity, inert atmosphere) to isolate environmental variables .
Q. What advanced analytical strategies are suitable for detecting trace degradation products of this compound in long-term stability studies?
For stability assessment under thermal/oxidative stress:
- LC-HRMS : Identify degradation products (e.g., N-oxides or quinone imines) with ppm-level mass accuracy. Use isotopic pattern matching to distinguish artifacts .
- Accelerated aging : Store samples at 40°C/75% RH for 6 months, sampling monthly. Compare degradation kinetics via Arrhenius modeling .
- EPR spectroscopy : Detect free radicals formed during autoxidation, correlating with structural instability .
Q. How can researchers design statistically robust experiments to evaluate the environmental toxicity of this compound?
Adopt a tiered approach:
- In vitro assays : Use Daphnia magna or Vibrio fischeri for acute toxicity (EC50). Include positive/negative controls and triplicate measurements .
- Dose-response modeling : Apply nonlinear regression (e.g., Hill equation) to estimate LC50 values. Report confidence intervals and goodness-of-fit metrics (R², RMSE) .
- Metabolomic profiling : Combine GC-MS and PCA to identify toxicity biomarkers in exposed organisms .
Methodological and Ethical Considerations
Q. What protocols ensure reproducibility when documenting synthetic procedures for this compound in publications?
Follow Beilstein Journal of Organic Chemistry guidelines:
- Detailed experimental section : Specify equipment (manufacturer, model), solvent batches, and purification methods (e.g., distillation at 260.7°C) .
- Supporting information : Deposit raw NMR/GC data in repositories (e.g., Zenodo) with DOI links .
- Ethical reporting : Disclose conflicts of interest and adhere to Green Chemistry principles for waste management .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?
- Re-evaluate force fields : Compare molecular dynamics simulations using OPLS-AA vs. GAFF parameters for logP and density predictions .
- Experimental validation : Measure properties (e.g., refractive index: 1.537) under controlled conditions to rule out instrumentation errors .
- Peer collaboration : Share datasets with computational chemists to refine models via iterative feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
